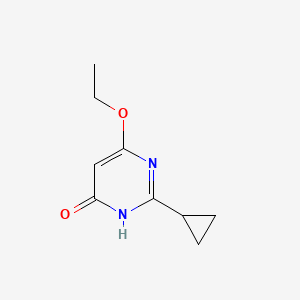

2-Cyclopropyl-6-ethoxypyrimidin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70058-43-4 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-cyclopropyl-4-ethoxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-5-7(12)10-9(11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11,12) |

InChI Key |

TZZYSMUICIXNIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=O)NC(=N1)C2CC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropyl 6 Ethoxypyrimidin 4 1h One and Derivatives

Reactivity Patterns of the Pyrimidinone Core

The pyrimidinone ring is an aromatic heterocyclic system characterized by the presence of two nitrogen atoms at positions 1 and 3. This arrangement leads to a significant decrease in electron density around the ring compared to benzene (B151609), making it generally resistant to electrophilic attack and susceptible to nucleophilic reactions. researchgate.net However, the substituents present in 2-Cyclopropyl-6-ethoxypyrimidin-4(1H)-one—specifically the ethoxy group at C-6 and the oxo group at C-4 (which exists in tautomeric equilibrium with a hydroxyl group)—are electron-donating, which modulates this inherent reactivity.

Electrophilic aromatic substitution (SEAr) on an unsubstituted pyrimidine (B1678525) ring is challenging due to the electron-withdrawing nature of the two ring nitrogen atoms, which deactivates the ring towards attack by electrophiles. researchgate.netwikipedia.orgyoutube.com For substitution to occur, the ring typically requires activation by electron-donating groups such as hydroxyl (-OH) or amino (-NH2) groups. researchgate.net

In this compound, the ethoxy group at C-6 and the tautomeric hydroxyl group at C-4 act as activating groups. These substituents increase the electron density of the ring, particularly at the C-5 position, making it the most probable site for electrophilic attack. researchgate.net Common electrophilic substitution reactions like halogenation, nitration, and sulfonation, which are nearly impossible on pyridine (B92270) without modification, can proceed on such activated pyrimidinone systems. wikipedia.orgrsc.org

| Reaction Type | Typical Reagents | Expected Position of Substitution | Notes |

| Halogenation | Br2, Cl2, NBS, NCS | C-5 | The presence of activating groups at C-4 and C-6 directs the electrophile to the C-5 position. researchgate.net |

| Nitration | HNO3/H2SO4 | C-5 | Reaction conditions must be carefully controlled to avoid protonation of the ring nitrogens, which would cause further deactivation. youtube.com |

| Sulfonation | Fuming H2SO4 | C-5 | High temperatures are often required, and acid-base adduct formation can hinder the reaction. youtube.com |

| Vilsmeier-Haack | POCl3/DMF | C-5 | This reaction introduces a formyl group onto the C-5 position of activated pyrimidine rings. growingscience.com |

In contrast to its resistance to electrophilic attack, the electron-deficient pyrimidine ring is predisposed to nucleophilic substitution (SNAr), particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. researchgate.net For 2,4-dihalopyrimidines, nucleophilic attack generally occurs selectively at the C-4 position over the C-2 position. stackexchange.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C-4. stackexchange.com

In this compound, the C-4 position is part of a carbonyl group, and the C-6 position bears an ethoxy group. While the ethoxy group is not as labile as a halide, it can be displaced by strong nucleophiles under forcing conditions. More common reactions involve nucleophilic attack at the C-4 carbonyl or alkylation of the N-1 nitrogen. The pyrimidinone scaffold allows for the formation of strong hydrogen bonds, which can influence its interaction with reagents. researchgate.net

| Reaction Type | Nucleophile | Reaction Site | Product Type |

| N-Alkylation | Alkyl halides (e.g., CH3I) in the presence of a base (e.g., K2CO3) | N-1 | 1-Alkyl-2-cyclopropyl-6-ethoxypyrimidin-4(1H)-one |

| O-Alkylation | Alkyl halides | C-4 (Oxygen) | 4-Alkoxy-2-cyclopropyl-6-ethoxypyrimidine |

| Displacement of Ethoxy Group | Strong nucleophiles (e.g., R-NH2, R-SNa) | C-6 | 6-Substituted-2-cyclopropylpyrimidin-4(1H)-one |

| Conversion to Halopyrimidine | POCl3, PCl5 | C-4 | 4-Chloro-2-cyclopropyl-6-ethoxypyrimidine |

The pyrimidine ring can undergo both oxidation and reduction, although its reduced aromaticity compared to benzene makes it more susceptible to reduction. researchgate.net Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can reduce the C5=C6 double bond, leading to dihydropyrimidinone or tetrahydropyrimidine (B8763341) derivatives. researchgate.net

Oxidation of the pyrimidinone core is less common but can be achieved with strong oxidizing agents. For instance, pyrimidine nucleosides can be oxidized by osmium tetroxide, which typically attacks the C5-C6 double bond to form diols. nih.gov In biological systems, flavoenzymes such as dihydroorotate (B8406146) dehydrogenases catalyze the oxidation of dihydropyrimidines to pyrimidines, demonstrating the feasibility of this transformation at the C5-C6 bond. umich.eduumich.edu Alkyl side chains attached to the ring can also be oxidized to carboxylic acids without affecting the core ring structure. researchgate.net

Transformations Involving the Cyclopropyl (B3062369) Group

The cyclopropane (B1198618) ring is a three-membered carbocycle with significant ring strain (approximately 115 kJ/mol), which imparts unique reactivity. nih.gov Its C-C bonds have a high degree of p-character, allowing the ring to behave similarly to a double bond in certain reactions, particularly ring-opening transformations.

Cyclopropane rings can undergo ring-opening reactions when treated with electrophiles. nih.gov The reaction is initiated by the attack of an electrophile (E+) on the C-C bond, leading to the formation of a carbocation intermediate that is subsequently trapped by a nucleophile (Nu-). nih.govyoutube.com

For a cyclopropane ring attached to an electron-withdrawing group like the pyrimidinone ring, the three-membered ring becomes electron-deficient, making it a "donor-acceptor" cyclopropane. nih.gov Such systems are highly susceptible to polar, ring-opening reactions. nih.govresearchgate.net The regioselectivity of the ring opening is governed by the stability of the resulting carbocation. Attack often occurs at the distal (C2-C3) bond of the cyclopropane, particularly under superacid conditions, though cleavage of the vicinal (C1-C2) bond can also occur. nih.gov

General Mechanism of Electrophilic Ring Opening:

Protonation/Electrophilic Attack: An electrophile, such as a proton from a strong acid, attacks one of the C-C bonds of the cyclopropane ring.

Bond Cleavage: The C-C bond breaks, forming a 1,3-dication or a related carbocationic intermediate. nih.gov

Nucleophilic Trapping: A nucleophile present in the reaction medium attacks one of the carbon atoms of the opened ring, yielding a functionalized acyclic product.

In addition to ring-opening reactions, the cyclopropane ring can be functionalized while keeping the three-membered ring intact. These reactions are valuable for modifying the properties of the molecule without losing the conformational constraints and metabolic stability often conferred by the cyclopropyl group in medicinal chemistry. nih.govresearchgate.net

Strategies for functionalization often rely on modern synthetic methods, as the C-H bonds of the cyclopropane are generally unreactive. One approach involves the use of bifunctional cyclopropane precursors that can be derivatized orthogonally. nih.gov Another method is transition-metal-catalyzed C-H activation, which allows for the direct introduction of new functional groups onto the ring. Radical reactions can also be employed, where a radical is generated on the ring and then trapped, although this can sometimes lead to ring-opening as a side reaction. beilstein-journals.org The development of catalysts for the diastereoselective and enantioselective functionalization of cyclopropanes is an active area of research. researchgate.net

Chemical Reactivity of the Ethoxy Substituent

The ethoxy group at the C6 position of the pyrimidinone ring is a key functional handle that can participate in various chemical transformations. Its reactivity is primarily centered on the cleavage of the ether linkage and, to a lesser extent, modifications of the ethyl chain.

The cleavage of the C-O ether bond in the ethoxy group, known as O-dealkylation, is a fundamental transformation that converts the 6-ethoxypyrimidinone into the corresponding 6-hydroxypyrimidinone. This reaction can be accomplished through several chemical and biological methods.

Chemical Methods: Standard laboratory procedures for cleaving aryl ethers can be applied to 6-alkoxypyrimidinones. These methods typically involve strong protic acids or Lewis acids. For instance, boron tribromide (BBr₃) is a highly effective reagent for the demethylation of methoxy-substituted pyrimidines, yielding the corresponding hydroxyl derivative in high yield. nih.gov Similar conditions are expected to be effective for the de-ethylation of the title compound. Treatment with hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures also facilitates the cleavage of such ether bonds.

Below is a table summarizing common reagents used for O-dealkylation reactions applicable to this scaffold.

| Reagent | Typical Conditions | Product | Notes |

| Boron Tribromide (BBr₃) | DCM, 0°C to room temp. | 2-Cyclopropyl-6-hydroxypyrimidin-4(1H)-one | Highly efficient for aryl ethers. |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 2-Cyclopropyl-6-hydroxypyrimidin-4(1H)-one | A classic and potent method. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, room temp. | 2-Cyclopropyl-6-hydroxypyrimidin-4(1H)-one | Milder alternative to HBr/HI. |

Biochemical Methods (Metabolism): In biological systems, O-dealkylation is a common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes. washington.eduresearchgate.net This oxidative process involves the enzymatic hydroxylation of the carbon atom adjacent to the oxygen, forming an unstable hemiacetal intermediate. washington.eduresearchgate.net This intermediate then spontaneously decomposes to the hydroxylated pyrimidinone and acetaldehyde. researchgate.net This metabolic transformation is a crucial consideration in the development of pyrimidinone-based pharmaceutical agents.

Cascade and Multicomponent Reactions Incorporating this compound Scaffolds

Cascade and multicomponent reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, enhancing efficiency and reducing waste. e-bookshelf.denih.govmdpi.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.govresearchgate.net A well-known example that produces a similar heterocyclic core is the Biginelli reaction, which synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). researchgate.net While there are no specific reports of this compound being used as a building block in MCRs, its structural motifs suggest potential applications. For instance, the pyrimidinone scaffold itself could be synthesized through a convergent MCR strategy, or the pre-formed molecule could serve as a complex starting material in subsequent MCRs, leveraging the reactivity of its N-H or other functional groups.

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next. rsc.org This strategy enables the rapid generation of molecular complexity. rsc.org The this compound scaffold, with its multiple functional groups, could be designed to participate in cascade sequences. For example, a reaction initiated at one part of the molecule could trigger a series of cyclizations or rearrangements involving the pyrimidinone ring or its substituents. The development of such a cascade would depend on the strategic introduction of other reactive functional groups onto the core structure. rsc.org

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling chemical transformations and designing new synthetic routes.

Reactivity of the Pyrimidinone Ring: The pyrimidine ring in this compound is electron-deficient and susceptible to nucleophilic attack. Studies on related pyrimidine derivatives have shown that the ring can be reduced by hydride reagents. For example, the reduction of ethyl 2-ethoxy-pyrimidine-5-carboxylate with lithium aluminum hydride (LiAlH₄) did not yield the expected alcohol from ester reduction, but instead resulted in the reduction of the pyrimidine ring to afford ethyl 2-ethoxy-1,6-dihydropyrimidine-5-carboxylate as the main product. researchgate.net This indicates that the C6 position is highly electrophilic and readily accepts a hydride, a reactivity pattern that is likely shared by this compound.

Reactivity of the Cyclopropyl Group: The cyclopropyl group is a unique substituent known for its ability to participate in reactions involving ring strain release. Mechanistic studies on other molecules containing N-cyclopropyl or C-cyclopropyl moieties have revealed that the ring can undergo opening, particularly through pathways involving radical cation intermediates. researchgate.netku.edu For instance, the oxidation of N-cyclopropyl-N-alkylanilines can proceed via a single electron transfer (SET) mechanism, forming an amine radical cation. researchgate.netku.edu This intermediate can then undergo rapid cleavage of the cyclopropane ring. researchgate.net Although not directly demonstrated for this compound, it is plausible that under specific oxidative conditions, the 2-cyclopropyl group could engage in similar mechanistic pathways, leading to ring-opened products. The characterization of such intermediates would likely involve advanced spectroscopic and computational methods. nih.gov

Spectroscopic Characterization Methodologies for Pyrimidinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Cyclopropyl-6-ethoxypyrimidin-4(1H)-one, the spectrum is expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369), ethoxy, and pyrimidinone ring moieties. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift to higher ppm values.

Expected ¹H NMR Data:

N-H Proton: A broad singlet is anticipated in the downfield region, typically between δ 11.0 and 13.0 ppm, corresponding to the proton on the nitrogen atom of the pyrimidinone ring. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

Pyrimidine (B1678525) Ring Proton (H-5): A sharp singlet is expected around δ 5.0-6.0 ppm. The specific shift is influenced by the electronic effects of the adjacent carbonyl and ethoxy groups.

Ethoxy Group (-OCH₂CH₃): This group will present as a quartet for the methylene (B1212753) protons (-CH₂) around δ 4.0-4.5 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.5 ppm. The splitting pattern arises from the coupling between the adjacent methylene and methyl protons.

Cyclopropyl Group (-CH(CH₂)₂): The cyclopropyl protons will appear in the upfield region. The methine proton (-CH) attached to the pyrimidine ring is expected to be a multiplet around δ 1.5-2.0 ppm. The four methylene protons (-CH₂) on the cyclopropyl ring are diastereotopic and will likely appear as complex multiplets between δ 0.5 and 1.2 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 11.0 - 13.0 | Broad Singlet |

| H-5 (pyrimidine) | 5.0 - 6.0 | Singlet |

| -OCH₂CH₃ | 4.0 - 4.5 | Quartet |

| -CH (cyclopropyl) | 1.5 - 2.0 | Multiplet |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet |

| -CH₂ (cyclopropyl) | 0.5 - 1.2 | Multiplet |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected ¹³C NMR Data:

Carbonyl Carbon (C-4): The carbonyl carbon of the pyrimidinone ring is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm.

Pyrimidine Ring Carbons (C-2, C-5, C-6): The C-2 and C-6 carbons, being attached to heteroatoms, will appear downfield, likely in the range of δ 150-165 ppm. The C-5 carbon is expected to be more upfield, around δ 90-100 ppm.

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) will resonate around δ 60-70 ppm, while the terminal methyl carbon (-CH₃) will be found in the upfield region, around δ 14-18 ppm.

Cyclopropyl Group Carbons (-CH(CH₂)₂): The methine carbon (-CH) attached to the ring is expected around δ 15-25 ppm. The methylene carbons (-CH₂) of the cyclopropyl ring will be significantly upfield, typically between δ 5 and 15 ppm. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C=O) | 160 - 170 |

| C-2, C-6 | 150 - 165 |

| C-5 | 90 - 100 |

| -OCH₂CH₃ | 60 - 70 |

| -CH (cyclopropyl) | 15 - 25 |

| -OCH₂CH₃ | 14 - 18 |

| -CH₂ (cyclopropyl) | 5 - 15 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It would show correlations between the methylene and methyl protons of the ethoxy group, and within the cyclopropyl proton spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is used to assign the carbon signals based on the previously assigned proton signals. For example, the signal for the pyrimidine H-5 proton would correlate with the C-5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is crucial for establishing the connectivity of different fragments of the molecule. For instance, it would show a correlation between the cyclopropyl methine proton and the C-2 carbon of the pyrimidine ring, confirming their attachment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands:

N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the stretching vibration of the N-H bond in the pyrimidinone ring.

C-H Stretching: Absorptions for sp³ C-H stretching (from the ethoxy and cyclopropyl groups) are expected just below 3000 cm⁻¹, while the sp² C-H stretch of the pyrimidine ring may appear just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group (C=O) in the pyrimidinone ring is expected in the range of 1650-1700 cm⁻¹. nist.gov

C=N and C=C Stretching: Medium to strong bands in the 1550-1650 cm⁻¹ region are anticipated, corresponding to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.

C-O Stretching: A strong band corresponding to the C-O stretch of the ethoxy group is expected in the 1200-1300 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Broad, Medium |

| C-H Stretch (sp², sp³) | 2850 - 3100 | Medium to Strong |

| C=O Stretch | 1650 - 1700 | Strong, Sharp |

| C=N / C=C Stretch | 1550 - 1650 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (molecular formula C₉H₁₂N₂O₂), the molecular weight is 180.21 g/mol .

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 180. Subsequent fragmentation could occur through several pathways:

Loss of Ethoxy Group: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion at m/z = 135.

Loss of Ethylene (B1197577): A common fragmentation for ethoxy-substituted heterocycles is the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, which would produce a fragment at m/z = 152.

Cleavage of the Cyclopropyl Ring: The cyclopropyl ring can undergo fragmentation, for instance, by losing a methyl radical (•CH₃) to give a fragment at m/z = 165, or by more complex rearrangements.

Ring Fragmentation: The pyrimidinone ring itself can fragment in characteristic ways, often involving the loss of small molecules like CO or HCN.

Interactive Data Table: Plausible Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 152 | [M - C₂H₄]⁺ |

| 135 | [M - •OCH₂CH₃]⁺ |

| 165 | [M - •CH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgresearchgate.net

Information Obtained from X-ray Crystallography:

Molecular Conformation: The precise orientation of the cyclopropyl and ethoxy substituents relative to the pyrimidinone ring can be determined.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles provide insight into the bonding characteristics of the molecule.

Intermolecular Interactions: The analysis of the crystal packing can reveal intermolecular forces such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and van der Waals interactions, which govern the solid-state properties of the compound.

Tautomeric Form: X-ray crystallography can definitively establish the predominant tautomeric form of the molecule in the solid state, confirming the 4(1H)-one structure.

Although a specific crystal structure for this compound is not publicly available, the technique remains the gold standard for unambiguous structural determination of crystalline pyrimidinone derivatives. rsc.org

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The structural assignment of this compound is achieved not by a single technique, but by the careful correlation of data from multiple spectroscopic sources. Each method offers unique insights, and their combined interpretation provides a complete picture of the molecular architecture.

Initial Confirmation via Mass Spectrometry:

High-Resolution Mass Spectrometry (HRMS) is the first step, establishing the compound's elemental composition. For this compound, the expected molecular formula is C₉H₁₂N₂O₂. HRMS would confirm this by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺, which should correspond to the calculated exact mass. libretexts.orgsemanticscholar.org

Functional Group Identification with IR Spectroscopy:

Infrared (IR) spectroscopy is employed to identify the key functional groups present. youtube.com The spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 1650-1680 cm⁻¹ would indicate the presence of the C=O (carbonyl) group of the pyrimidinone ring. orientjchem.orgrsc.org A broad absorption band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration, confirming the "(1H)-one" tautomeric form. nih.gov Additional peaks corresponding to C-H, C-N, and C-O bond vibrations would also be present, providing further support for the proposed structure. ijcsrr.org

Building the Carbon-Proton Framework with NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the connectivity of atoms. nih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for a complete assignment. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, distinct signals would be expected for the ethoxy group (a triplet and a quartet), the cyclopropyl group (multiplets for the CH and CH₂ protons), a singlet for the lone proton on the pyrimidinone ring, and a broad singlet for the N-H proton. nih.gov

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon (C4), the carbons of the pyrimidine ring (C2, C5, C6), the ethoxy group carbons, and the cyclopropyl group carbons. nih.gov

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings (³JHH). It would show correlations between the CH₂ and CH₃ protons of the ethoxy group, and among the protons of the cyclopropyl ring, confirming these structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of which protons are attached to which carbons. For example, the signal for the C5 proton would correlate with the signal for the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire molecular structure. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include:

The N-H proton showing a correlation to the C2 and C4 carbons.

The C5-H proton showing correlations to C4 and C6.

The ethoxy CH₂ protons correlating with the C6 carbon.

The cyclopropyl CH proton correlating with the C2 carbon.

By systematically analyzing these correlations, the connectivity between the cyclopropyl group at position 2, the ethoxy group at position 6, and the carbonyl and N-H groups at positions 4 and 1, respectively, of the pyrimidinone ring can be definitively established.

The following tables summarize the hypothetical, yet scientifically plausible, spectroscopic data expected for this compound, based on known data for similar structures. orientjchem.orgrsc.orgnih.govresearchgate.netnih.gov

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆) This is an interactive data table. You can sort and filter the data.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 12.10 | br s | - | 1H | N1-H |

| 5.45 | s | - | 1H | C5-H |

| 4.25 | q | 7.0 | 2H | -OCH₂CH₃ |

| 1.90 | m | - | 1H | Cyclopropyl-CH |

| 1.25 | t | 7.0 | 3H | -OCH₂CH₃ |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆) This is an interactive data table. You can sort and filter the data.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 170.5 | C4 (C=O) |

| 165.0 | C6 |

| 158.2 | C2 |

| 95.3 | C5 |

| 62.1 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

| 12.8 | Cyclopropyl-CH |

Table 3: Key Hypothetical HMBC Correlations This is an interactive data table. You can sort and filter the data.

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| N1-H | C2, C6, C4 |

| C5-H | C4, C6, C2 |

| -OCH₂CH₃ | C6 |

Table 4: Summary of Spectroscopic Data This is an interactive data table. You can sort and filter the data.

| Technique | Key Findings |

|---|---|

| HRMS | Confirms molecular formula C₉H₁₂N₂O₂ |

| IR | Shows presence of C=O (~1670 cm⁻¹) and N-H (~3200 cm⁻¹) groups |

| ¹H NMR | Identifies distinct proton environments for ethoxy, cyclopropyl, pyrimidinone ring, and N-H protons |

| ¹³C NMR | Identifies 8 unique carbon atoms consistent with the proposed structure |

Theoretical and Computational Investigations of Pyrimidinone Compounds

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world at the electronic level. These methods, rooted in quantum mechanics, allow for the precise determination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies for Molecular Geometry and Stability

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. mdpi.commdpi.com It provides a robust framework for predicting the molecular geometry and stability of compounds such as 2-Cyclopropyl-6-ethoxypyrimidin-4(1H)-one. DFT calculations are used to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. researchgate.net These studies can accurately predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular architecture. mdpi.com The stability of the molecule is assessed by calculating its total electronic energy. Lower energy values typically indicate a more stable molecular configuration. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. researchgate.netmalayajournal.org For this compound, analysis of its FMOs can reveal its potential to participate in various chemical reactions.

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution within a molecule, providing insights into its reactive behavior. libretexts.org These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red) indicate areas with an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net The ESP map of this compound would highlight the electronegative oxygen and nitrogen atoms as potential sites for interaction with electrophiles.

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations offer a dynamic perspective on chemical reactions, allowing researchers to explore the intricate details of reaction mechanisms. These simulations can trace the transformation of reactants into products, identifying key intermediates and transition states along the reaction pathway.

Transition State Analysis and Reaction Energetics

Understanding a chemical reaction's mechanism involves identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of the transition state, providing crucial information about the reaction's activation energy. The activation energy is a key determinant of the reaction rate. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the reaction can be constructed, revealing whether the reaction is energetically favorable (exothermic) or unfavorable (endothermic).

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.commdpi.comresearchgate.netluisrdomingo.com This theory utilizes tools like the analysis of conceptual DFT reactivity indices and the topological analysis of the electron localization function (ELF) to understand bonding changes throughout a reaction. mdpi.comrsc.org For a compound like this compound, MEDT could be applied to study its participation in various reactions, providing a detailed understanding of the electronic rearrangements that occur during the formation of new chemical bonds. rsc.org

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, confirming molecular structures, and understanding the electronic and vibrational characteristics of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. Theoretical calculations, particularly those using Density Functional Theory (DFT), have become routine for predicting ¹H and ¹³C NMR chemical shifts with a high degree of accuracy when compared to experimental results. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT frameworks to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

For a molecule such as this compound, DFT calculations can predict the chemical shifts for each unique proton and carbon atom. nrel.govrsc.org The predicted values are highly sensitive to the molecule's three-dimensional geometry and electronic environment. rsc.org By comparing the calculated spectrum with the experimental one, researchers can confidently assign each signal to a specific atom in the structure. researchgate.net Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or conformational dynamics not fully captured in the gas-phase calculations.

Illustrative Predicted NMR Chemical Shifts for this compound

Note: The values in this table are illustrative and represent typical predictions from DFT calculations for this class of compound. Actual experimental values may vary.

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. DFT calculations are highly effective at predicting these vibrational frequencies. dtic.mil Following geometry optimization, a frequency calculation is performed to determine the energies of the normal modes of vibration. physchemres.org

Theoretical IR spectra can be generated by plotting these frequencies against their calculated intensities. youtube.com For pyrimidinone derivatives, key vibrational modes include the N-H stretch, C=O (carbonyl) stretch, C=C and C=N ring stretches, and various C-H stretches. physchemres.org A known issue with DFT calculations is the systematic overestimation of vibrational frequencies due to the harmonic approximation. To improve the correlation with experimental data, the calculated frequencies are often uniformly scaled by an empirical scaling factor (typically ~0.96 for B3LYP functionals). physchemres.org This allows for a robust assignment of the absorption bands observed in an experimental IR spectrum. nih.gov

Illustrative Predicted Vibrational Frequencies for this compound

Note: The values in this table are illustrative, representing typical scaled frequencies from DFT calculations for this class of compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules over time. anu.edu.au MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a trajectory that reveals how a molecule's conformation changes in response to its environment (e.g., in a solvent like water). mdpi.comnih.gov

For a molecule like this compound, MD simulations are crucial for:

Conformational Analysis: The ethoxy and cyclopropyl (B3062369) groups can rotate, leading to multiple low-energy conformations (rotamers). MD simulations can explore the conformational landscape, determine the relative populations of different conformers, and identify the most stable arrangements in solution. nih.gov

Solvent Interactions: MD explicitly models the interactions between the pyrimidinone and surrounding solvent molecules (e.g., water). This can reveal stable hydrogen bonding networks and how the solvent influences the molecule's preferred conformation.

Interaction with Biomolecules: When studying the interaction of the pyrimidinone with a biological target like an enzyme, MD simulations can assess the stability of the docked pose. nih.gov Analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can confirm whether the ligand remains stably bound in the active site or if it is flexible and explores different binding modes. nih.gov

These simulations typically span from nanoseconds to microseconds and provide a detailed, atomistic view of molecular flexibility and intermolecular interactions that are critical for understanding biological function. nih.govaip.org

In Silico Approaches to Structure-Activity Relationship (SAR) Studies

In silico methods are indispensable in modern drug discovery for efficiently predicting the biological activity of compounds and guiding the design of more potent analogues. These computational approaches help to establish a Structure-Activity Relationship (SAR), which links the chemical features of a molecule to its pharmacological effect. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov The primary goal is to identify the most stable binding pose and estimate the strength of the interaction, often expressed as a binding energy or docking score in kcal/mol. researchgate.net

The process involves:

Preparation: Obtaining the 3D structures of both the ligand and the target protein, often from crystallographic databases like the Protein Data Bank (PDB). researchgate.net

Docking: A scoring algorithm systematically samples numerous orientations and conformations of the ligand within the protein's active site. tandfonline.com

Analysis: The resulting poses are ranked based on their calculated binding affinity. researchgate.net The best-ranked pose is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govremedypublications.com

For pyrimidinone derivatives, docking studies have been instrumental in predicting their binding modes with various targets, including kinases, proteases, and other enzymes, thereby explaining their observed biological activities and guiding the synthesis of new, more effective inhibitors. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org Unlike molecular docking, which requires knowledge of the target protein's structure, QSAR is a ligand-based approach.

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series are correlated with changes in their biological activity. mdpi.com The process involves:

Data Set: A collection of pyrimidinone analogues with experimentally measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule, including electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation methods to ensure it is robust and not a result of chance correlation.

A validated QSAR model can be used to predict the activity of new, unsynthesized pyrimidinone derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.gov

Mechanistic and in Vitro Biological Activities of Pyrimidinone Derivatives

Anti-Infective Action Mechanisms

Pyrimidinone derivatives have demonstrated significant potential in combating a variety of infectious agents, including bacteria, fungi, viruses, and protozoa. Their mechanisms of action are diverse and target various essential cellular processes in these pathogens.

Pyrimidinone derivatives exhibit a broad spectrum of antimicrobial activities. nih.govmdpi.comnih.govresearchgate.netnih.gov The structural versatility of the pyrimidine (B1678525) ring allows for substitutions that can be tailored to enhance potency and selectivity against different microbial species. nih.gov

Antibacterial Activity:

The antibacterial efficacy of pyrimidinone derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Some derivatives have shown potent activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov

One of the key mechanisms of antibacterial action for certain thiophenyl-pyrimidine derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to the disruption of cell division, ultimately causing bacterial cell death. nih.gov This mode of action is particularly promising as FtsZ is a novel target, potentially circumventing existing resistance mechanisms. nih.gov

Other proposed antibacterial mechanisms for pyrimidine derivatives include the inhibition of essential metabolic pathways, such as folate biosynthesis, and interference with cell wall synthesis. creative-biolabs.comwjarr.com The ability of these compounds to interfere with fundamental bacterial processes underscores their potential as effective antibacterial agents.

Antifungal Activity:

Several pyrimidinone derivatives have also been reported to possess significant antifungal properties. researchgate.netfrontiersin.org These compounds have been tested against a range of plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea, demonstrating their potential utility in agriculture. frontiersin.org The introduction of an amide moiety into the pyrimidine structure has been shown to enhance antifungal activity. frontiersin.org

The precise modes of antifungal action are still under investigation for many pyrimidinone derivatives, but they are thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Table 1: Antimicrobial Activity of Selected Pyrimidinone Derivatives

| Compound Type | Target Organism | Activity/Mechanism |

|---|---|---|

| Thiophenyl-pyrimidine derivative | Gram-positive bacteria (including MRSA and VRE) | Inhibition of FtsZ polymerization and GTPase activity, leading to bactericidal effects. nih.gov |

| Thieno[2,3-d]pyrimidinedione derivatives | Gram-positive pathogens (MRSA, VRSA, VISA, VRE) | Potent antibacterial activity; specific mechanism under investigation. nih.gov |

| Pyrimidine derivatives with amide moiety | Plant pathogenic fungi (Phomopsis sp.) | Excellent antifungal activity, superior to some commercial fungicides. frontiersin.org |

| 2-Cyanopyridinethiones and related pyrimidinones (B12756618) | Various bacteria and fungi | Good antibacterial and antifungal activities. nih.gov |

The antiviral potential of pyrimidinone derivatives is a significant area of research, with activities reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and various RNA viruses. wjarr.comnih.govacs.org

A primary antiviral mechanism of some pyrimidinone derivatives is the inhibition of viral enzymes that are essential for replication. For instance, certain 2-thioxopyrimidin-4(1H)-one derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inactivates it and halts the conversion of viral RNA to DNA. nih.gov

Another important antiviral strategy of pyrimidinone derivatives involves targeting host cell pathways that are co-opted by viruses for their replication. Some compounds have been found to inhibit the de novo pyrimidine biosynthesis pathway in host cells. nih.govnih.gov By depleting the intracellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for nucleic acid synthesis, thereby inhibiting viral replication. nih.govnih.gov Interestingly, this inhibition of pyrimidine biosynthesis has also been linked to the enhancement of the host's innate immune response, specifically the production of interferons, which play a crucial role in antiviral defense. nih.govnih.gov

Furthermore, pyrimidine-based compounds have shown activity against other viruses, including the avian influenza H5N1 virus and SARS-CoV-2. acs.org The development of pyrimidine thioglycosides represents a promising avenue for broad-spectrum antiviral agents. acs.org

Table 2: Antiviral Mechanisms of Pyrimidinone Derivatives

| Compound Class | Virus | Mechanism of Action |

|---|---|---|

| 2-Thioxopyrimidin-4(1H)-ones | HIV-1 | Non-nucleoside inhibition of reverse transcriptase. nih.gov |

| Furo[3,2-c]chromen-4-one derivatives | Broad-spectrum RNA viruses | Inhibition of de novo pyrimidine biosynthesis, leading to pyrimidine starvation and enhanced interferon response. nih.gov |

| Tetrahydrobenzothiazole compounds | Broad-spectrum RNA viruses | Inhibition of host pyrimidine synthesis and induction of interferon-stimulated genes independent of type 1 interferon production. nih.gov |

| Pyrimidine thioglycosides | SARS-CoV-2, Avian Influenza H5N1 | Antiviral activity demonstrated, specific mechanism under investigation. acs.org |

Pyrimidinone derivatives have emerged as a promising scaffold for the development of new treatments for protozoal diseases, including leishmaniasis and trypanosomiasis. nih.govmdpi.com

Imidazo[1,2-a]pyrimidine derivatives have shown potent antileishmanial activity against Leishmania amazonensis, targeting both the promastigote and the clinically relevant amastigote stages of the parasite. nih.govacs.org Some of these compounds have demonstrated greater efficacy than the reference drug miltefosine (B1683995) and have exhibited good selectivity, being more toxic to the parasite than to host cells. nih.govacs.org

Similarly, pyrimido[5,4-d]pyrimidine-based compounds have been identified as a novel class of antitrypanosomal and antileishmanial agents. nih.gov These derivatives have displayed low micromolar activity against Trypanosoma brucei and Leishmania infantum. nih.gov The mechanism of action for these compounds is still under investigation but is likely to involve the inhibition of key parasitic enzymes or disruption of essential metabolic pathways.

The combination of different pharmacophores, such as linking a pyrimidine core to an azabicyclo-nonane moiety, has also yielded hybrids with significant activity against Plasmodium falciparum, the causative agent of malaria. mdpi.com

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of novel anti-tubercular agents. Pyrimidine derivatives have shown considerable promise in this area. ucl.ac.ukresearchgate.netnih.gov

One of the targeted mechanisms for pyrimidine-based anti-tubercular drugs is the inhibition of enzymes essential for the survival of Mycobacterium tuberculosis. Pyrazolopyrimidinones have been investigated as potential inhibitors of various mycobacterial processes. acs.orgnih.gov

More specifically, pyrimidine-tethered benzothiazole derivatives have been designed as novel anti-tubercular agents targeting both multi- and extensively drug-resistant M. tuberculosis. nih.gov These compounds are thought to inhibit enzymes such as decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) and thymidine monophosphate kinase (TMPKmt), which are crucial for mycobacterial cell wall synthesis and DNA precursor synthesis, respectively. nih.gov

The structure-activity relationship studies of pyrazolo[1,5-a]pyrimidin-7(4H)-ones have identified key pharmacophoric features that contribute to their anti-tubercular activity. acs.org While the precise mode of action for some of these compounds is not fully elucidated, it does not appear to be related to the inhibition of cell-wall biosynthesis, suggesting a novel mechanism. acs.org

Enzyme Inhibitory Activities

In addition to their anti-infective properties, pyrimidinone derivatives are also known to inhibit various enzymes involved in metabolic diseases.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important therapeutic strategy for managing type 2 diabetes. nih.gov Pyrimidinone derivatives have been extensively studied as potential α-glucosidase inhibitors. nih.govtandfonline.combrieflands.comresearchgate.net

Several studies have reported the synthesis of novel pyrimidine derivatives that exhibit potent α-glucosidase inhibitory activity, often exceeding that of the standard drug acarbose (B1664774). nih.govtandfonline.com For example, 2,4,6-triaryl pyrimidine derivatives have shown significant inhibition of α-glucosidase from Saccharomyces cerevisiae. Kinetic studies have revealed that some of these compounds act as competitive inhibitors of the enzyme.

The structural features of these pyrimidine derivatives play a crucial role in their inhibitory activity. The presence and position of substituents on the aryl rings can significantly influence their binding to the active site of the α-glucosidase enzyme. nih.gov Molecular docking studies have helped to elucidate the binding interactions, showing that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site.

Fused pyrimidine systems, such as benzo ucl.ac.uktandfonline.comimidazo[1,2-a]pyrimidines, have also been shown to be excellent α-glucosidase inhibitors against both yeast and rat intestinal α-glucosidase. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Pyrimidinone Derivatives

| Compound Series | Enzyme Source | Key Findings |

|---|---|---|

| 2,4,6-Triaryl pyrimidines | Saccharomyces cerevisiae | Showed significant inhibitory activity, with some compounds being more potent than acarbose. Kinetic studies indicated competitive inhibition. |

| 3-Amino-2,4-diarylbenzo ucl.ac.uktandfonline.comimidazo[1,2-a]pyrimidines | Yeast and Rat small intestine | Exhibited excellent inhibitory potency against both yeast and mammalian α-glucosidase. nih.gov |

| 2-Amino-4,6-diarylpyrimidines | Not specified | Demonstrated potent dual inhibition of α-glucosidase and α-amylase, with some compounds having significantly lower IC50 values than the standard. tandfonline.com |

| Benzimidazole (B57391) and pyrimidine derivatives from amino acids | Yeast and Rat intestine | Compounds with aromatic amino acid moieties showed significant inhibition of both yeast and mammalian α-glucosidases. brieflands.com |

Urease Inhibition Profiles

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This activity is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is, therefore, a key target for the development of new therapeutic agents. A study on spiro-pyrimidinethiones and spiro-pyrimidinones-barbituric acid derivatives revealed their potential as urease inhibitors. These compounds were synthesized through a one-pot, three-component reaction and tested against Jack bean urease. Of the thirteen compounds synthesized, five demonstrated inhibitory activity, while two acted as enzyme activators. Molecular docking studies suggested that the inhibitory action of these spiro molecules involves the coordination of one of the carbonyl groups with the nickel atoms in the active site of the urease enzyme.

Methionine Biosynthesis Inhibition

Methionine is an essential amino acid, and its biosynthesis pathway is a target for antimicrobial agents. While direct inhibition of methionine biosynthesis by 2-Cyclopropyl-6-ethoxypyrimidin-4(1H)-one has not been reported, related pyrimidine derivatives have shown activity against enzymes involved in processes related to methionine. Specifically, pyridinylpyrimidine derivatives have been identified as potent inhibitors of human methionine aminopeptidase-1 (HsMetAP1). This enzyme is responsible for the cleavage of the N-terminal methionine from newly synthesized proteins. A systematic medicinal chemistry analysis identified 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine as the core structure for the inhibition of HsMetAP1. Further modifications, such as the addition of a 5'-chloro substituent on the pyridine (B92270) ring and long C4 side chains, were found to enhance the potency and selectivity for HsMetAP1.

Other Enzyme-Targeted Interventions

The versatility of the pyrimidinone scaffold allows for interaction with a variety of other enzymatic targets. For instance, certain pyrimidine derivatives have been shown to be effective inhibitors of glutathione S-transferase (GST), an enzyme involved in detoxification and a target for anticancer drugs. In one study, 4-amino-2-chloropyrimidine exhibited the most effective inhibitory effect on GST, with a noncompetitive inhibition mechanism. The position of the chlorine ion on the pyrimidine ring was found to be crucial for the inhibitory activity.

Furthermore, novel synthesized pyrimidine derivatives have been investigated for their inhibitory activity against a panel of metabolic enzymes, including carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). These enzymes are associated with various diseases such as epilepsy, glaucoma, Alzheimer's disease, and diabetes. The synthesized pyrimidine derivatives displayed effective inhibition against these enzymes, with Ki values in the nanomolar range for hCA I, hCA II, AChE, BChE, and α-glycosidase.

Anticancer and Antitumor Mechanistic Investigations (in vitro)

The potential of pyrimidinone derivatives as anticancer agents has been extensively studied, with investigations focusing on their effects on cell cycle progression, apoptosis induction, and cytotoxicity against various cancer cell lines.

Influence on Cell Cycle Progression

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Several pyrimidinone derivatives have been shown to interfere with cell cycle progression in cancer cells. For example, a series of pyrimidine derivatives containing aryl urea moieties was found to arrest the cell cycle at the G2/M phase in the SW480 colon cancer cell line. nih.gov Similarly, a study on thieno[3,2-d]pyrimidine derivatives demonstrated that the most active compound induced cell cycle arrest at the G2/M phase in HeLa cervical cancer cells. mdpi.com This arrest in the cell cycle prevents the cancer cells from dividing and proliferating.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Pyrimidinone derivatives have been shown to trigger apoptotic pathways in various cancer cell lines. Mechanistic studies have revealed that these compounds can induce apoptosis by modulating the expression of key apoptosis-related proteins. For instance, a pyrimidine derivative with an aryl urea moiety was found to induce apoptosis in SW480 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the activation of caspases, ultimately resulting in cell death. nih.gov Another study on pyrrolo[2,3-d]pyrimidine derivatives showed that the most potent compound induced apoptosis in HepG2 liver cancer cells, accompanied by an increase in the levels of the pro-apoptotic proteins caspase-3 and Bax, and a downregulation of Bcl-2 activity. mdpi.com

In vitro Screening Against Cancer Cell Lines

A wide range of pyrimidinone and pyrimidine derivatives have been synthesized and screened for their cytotoxic activity against various human cancer cell lines. The results of these screenings have demonstrated the potential of this class of compounds as anticancer agents.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine with aryl urea moiety (4b) | SW480 (Colon) | 11.08 | nih.gov |

| Pyrazolo[3,4-d]pyrimidinone (4a) | HCT116 (Colorectal) | - | nih.govmdpi.com |

| Pyrazolo[3,4-d]pyrimidinone (4a) | HepG2 (Hepatocellular) | - | nih.govmdpi.com |

| Pyrido[2,3-d]pyrimidine (2d) | A549 (Lung) | <50 | nih.gov |

| Thieno[3,2-d]pyrimidine (6e) | HeLa (Cervical) | - | mdpi.com |

| Thieno[3,2-d]pyrimidine (6j) | HT-29 (Colon) | - | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine (5k) | Various | 29-59 | mdpi.com |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Modulation of Anti-Inflammatory Pathways

Pyrimidinone derivatives have demonstrated significant anti-inflammatory properties through their interaction with various biological pathways. benthamdirect.com These compounds are known to inhibit the production of pro-inflammatory cytokines and chemokines, which are crucial mediators in the inflammatory response. benthamdirect.com The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activities of key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), leukotrienes, and certain interleukins. rsc.org

A primary mechanism by which pyrimidine-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. mdpi.comnih.gov These enzymes are responsible for the production of prostaglandins, which are key players in the inflammation process. nih.gov By suppressing the activity of COX enzymes, these derivatives reduce the generation of prostaglandin E2. nih.gov Certain pyrimidine derivatives have shown high selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents as it can lead to a reduction in gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Furthermore, studies on pyrimidine analogs have shown their potential to inhibit the COX-2-Prostaglandin E2 pathway. tandfonline.com Molecular docking studies have suggested that these compounds can bind effectively to the active site of the COX-2 enzyme. tandfonline.com For instance, certain pyrimidin-4-yl-benzimidazole/pyrazole (B372694) derivatives have been identified as potent inhibitors of COX-2, with one compound showing a strong binding affinity and significant inhibitory activity in in-vitro enzyme immunoassays. tandfonline.com

The modulation of these inflammatory pathways highlights the potential of pyrimidinone derivatives as a basis for the development of novel anti-inflammatory drugs. mdpi.com

Antioxidant Properties and Radical Scavenging Mechanisms

Several studies have investigated the antioxidant potential of pyrimidinone and pyrimidine derivatives. ijpsonline.com These compounds have shown the ability to act as radical scavengers, which is a key mechanism in combating oxidative stress. ijpsonline.com Oxidative stress is implicated in a variety of diseases, and antioxidants can help to mitigate cellular damage by neutralizing reactive oxygen species (ROS). mdpi.com

The antioxidant activity of these derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. ijpsonline.com In the DPPH assay, the ability of a compound to donate an electron and decolorize the DPPH radical is measured spectrophotometrically. Several synthesized pyrimidinone derivatives have demonstrated potent antioxidant activity in this assay, with some compounds showing remarkable radical scavenging activity comparable to the standard antioxidant, ascorbic acid.

The mechanism behind the radical scavenging activity of these compounds is their ability to donate an electron to neutralize free radicals, thus reducing their capacity to cause cellular damage. ijpsonline.com The structure of the pyrimidinone core and the nature of its substituents can significantly influence its antioxidant capacity. ijpsonline.com For instance, the presence of electron-releasing groups on the molecule can enhance its antioxidant activity. ijpsonline.com

Below is a table summarizing the radical scavenging activity of some pyrimidinone derivatives from a representative study:

| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |

| Compound 4d | Comparable to Ascorbic Acid |

| Compound 4j | Comparable to Ascorbic Acid |

| Ascorbic Acid (Standard) | 91.4 ± 0.021 (% inhibition at 1mM) |

This table is illustrative and based on findings for specific pyrimidinone derivatives; IC50 values can vary significantly based on the specific molecular structure.

In addition to direct radical scavenging, some pyrimidine derivatives have been shown to reduce the levels of ROS in inflammatory cell models, further confirming their antioxidant properties. mdpi.com

Receptor Binding and Agonist/Antagonist Studies (e.g., 5-HT2C Agonists)

Pyrimidine derivatives have been a focus of research in the development of selective ligands for various receptors, including serotonin (5-HT) receptors. researchgate.netmdpi.comnih.gov The 5-HT2C receptor, in particular, is a target for the treatment of several central nervous system (CNS) disorders. nih.gov

Several series of disubstituted pyrimidine derivatives have been synthesized and evaluated for their binding affinities and functional activities at 5-HT2C receptors. researchgate.netmdpi.com These studies aim to develop selective 5-HT2C receptor agonists, which could have therapeutic potential. mdpi.comnih.gov The selectivity of these compounds over other 5-HT receptor subtypes, such as 5-HT2A and 5-HT2B, is a critical factor in avoiding off-target effects. mdpi.com

In vitro cell-based functional assays and radioligand binding assays are commonly used to characterize the interaction of these compounds with the 5-HT2C receptor. mdpi.comnih.gov These studies have identified several pyrimidine derivatives that act as potent 5-HT2C agonists. mdpi.comnih.gov The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrimidine ring are crucial for both potency and selectivity. researchgate.net

The following table presents data for representative pyrimidine derivatives from a study on selective 5-HT2C agonists:

| Compound | 5-HT2C Agonistic Activity (% activation at 10 µM) |

| Compound 9b | > 50% |

| Compound 9g-l | up to 48% |

| Compound 10a | Potent Agonist |

| Compound 10f | Potent Agonist |

This table provides a summary of the agonistic activity of selected pyrimidine derivatives at the 5-HT2C receptor.

Further research has focused on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics, such as plasma and microsomal stability, and to minimize inhibition of cytochrome P450 enzymes. mdpi.comnih.gov

Broader Applications and Future Research Directions

Agrochemical Applications

The structural motifs present in 2-Cyclopropyl-6-ethoxypyrimidin-4(1H)-one, namely the pyrimidine (B1678525) ring and the cyclopropyl (B3062369) group, are features commonly found in a variety of biologically active compounds, including agrochemicals. Pyrimidine derivatives, in particular, have a well-established history in agriculture as effective fungicides. mdpi.com

Fungicidal Action and Agricultural Pest Management

While specific studies on the fungicidal action of this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has demonstrated significant antifungal properties. For instance, anilinopyrimidines are a major class of chemical agents used for the management of Botrytis cinerea, a common fungal pathogen. mdpi.com The mechanism of action for some pyrimidine-based fungicides involves the inhibition of germ tube elongation and hyphal mycelial growth. nih.gov The presence of a cyclopropyl group is also a feature of the broad-spectrum fungicide Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine), which is used to control a range of plant pathogens. nih.gov The structural similarity suggests that this compound could be investigated for similar fungicidal activities.

Herbicidal and Insecticidal Potential of Derivatives

The pyrimidine scaffold is a versatile core structure found in various agrochemicals, including those with herbicidal and insecticidal properties. mdpi.com The diverse biological activities of pyrimidine derivatives stem from the ability to modify the pyrimidine ring at various positions, leading to a wide range of chemical entities with different target specificities. researchgate.netnih.gov

While direct evidence for the herbicidal or insecticidal activity of this compound is scarce, the potential for its derivatives to exhibit such properties is an active area of research. For example, certain pyrimidine-containing compounds have been investigated for their insecticidal activity against various pests. mdpi.com The development of novel pyrimidine derivatives continues to be a promising avenue for the discovery of new herbicidal and insecticidal agents.

Nematocidal Activity in Crop Protection

Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial crop losses. researchgate.net The management of these pests has traditionally relied on chemical nematicides, many of which are being phased out due to environmental and health concerns. nih.gov This has spurred the search for new, safer, and more effective nematicidal agents.

While there is no specific data on the nematocidal activity of this compound, the exploration of novel chemical scaffolds for this purpose is a critical area of research. Natural products and their synthetic derivatives are being investigated as potential sources of new nematicides. researchgate.net Given the broad biological activity of pyrimidine derivatives, screening of compounds like this compound and its analogues for nematocidal properties could be a worthwhile endeavor.

Material Science Applications of Pyrimidinone Scaffolds

The pyrimidinone motif, a key component of this compound, possesses the ability to form strong, directional hydrogen bonds. This property is of significant interest in the field of material science, particularly in the development of supramolecular polymers. These are long-chain structures formed by the self-assembly of smaller molecules held together by non-covalent interactions.

One notable application is the use of 2-ureido-4[1H]-pyrimidinone (UPy) functional groups to create thermoplastic elastomers. When attached to the ends of a low molecular weight polymer like poly(tetrahydrofuran), the UPy groups dimerize through strong hydrogen bonding, leading to the formation of long, polymer-like chains. This self-assembly process transforms a waxy material into a strong and resilient one, with a tensile strength and modulus of approximately 15 and 85 MPa, respectively. nih.gov The thermal responsiveness of these supramolecular interactions allows for processing at relatively low temperatures, as the viscosity of the material sharply decreases above 80°C when the hydrogen bonds begin to dissociate. nih.gov This highlights the potential of pyrimidinone scaffolds in designing advanced, self-healing, and recyclable materials.

Role of this compound as a Chemical Synthon

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. Organic molecules with specific functional groups, like this compound, can serve as valuable building blocks for the construction of more complex molecules. sigmaaldrich.com

The cyclopropyl group, in particular, is an important structural motif in many biologically active compounds and is considered a valuable building block in organic synthesis. nih.govresearchgate.netnih.gov The unique reactivity of the strained three-membered ring allows for a variety of chemical transformations. nih.gov The pyrimidinone core of the molecule also offers multiple reactive sites for further functionalization. The nitrogen atoms and the carbonyl group can participate in various chemical reactions, making it a versatile scaffold for creating diverse molecular architectures. mdpi.com Therefore, this compound can be considered a useful intermediate for the synthesis of a wide range of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Prospects for Rational Design of Novel Pyrimidinone-Based Compounds

Rational design is a powerful strategy in the development of new molecules with specific biological activities. This approach relies on understanding the structure-activity relationships (SAR) of a class of compounds, which describes how the chemical structure of a molecule influences its biological effect. researchgate.netnih.govnih.gov For pyrimidine derivatives, the biological activity is greatly influenced by the nature and position of substituents on the pyrimidine ring. researchgate.netnih.gov

The core structure of this compound provides a template that can be systematically modified to explore and optimize its biological activities. For example, in the context of developing new agrochemicals, computational modeling and SAR studies can guide the synthesis of new analogues with enhanced efficacy against specific fungal pathogens, insect pests, or weeds. By making targeted modifications to the cyclopropyl and ethoxy groups, as well as other positions on the pyrimidinone ring, it is possible to fine-tune the compound's properties to achieve desired levels of activity and selectivity. nih.gov This rational approach can accelerate the discovery of novel and effective pyrimidinone-based compounds for a variety of applications.

Emerging Research Frontiers in Pyrimidinone Chemistry

The pyrimidinone scaffold, a core structural feature of this compound, is a cornerstone in heterocyclic chemistry and continues to be a dynamic field of research. While the parent compound has its specific applications, the broader class of pyrimidinone derivatives is at the forefront of several emerging scientific frontiers, promising innovations in medicine, materials science, and catalysis.

Medicinal Chemistry and Drug Discovery: A primary driver of pyrimidinone research is the quest for novel therapeutic agents. The pyrimidinone nucleus is considered a "privileged scaffold" because it can interact with a wide range of biological targets by forming hydrogen bonds and acting as a bioisostere for other aromatic systems like phenyl groups. researchgate.netnih.gov This versatility allows medicinal chemists to design new molecules with potentially enhanced potency and selectivity. mdpi.com

Current research is focused on developing novel pyrimidinone derivatives with a wide spectrum of pharmacological activities. These include new anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents. gsconlinepress.commdpi.comnih.gov The structural diversity of pyrimidinones (B12756618) allows for the fine-tuning of their physicochemical properties to optimize drug-like characteristics. nih.gov For instance, recent studies have explored pyrimidine-based compounds as potent inhibitors of kinases like EGFR, which are crucial targets in cancer therapy. nih.govgsconlinepress.com Additionally, researchers are investigating their potential in treating metabolic disorders, neurodegenerative diseases like Alzheimer's, and various infectious diseases. mdpi.comgsconlinepress.com

Photoredox Catalysis and Organic Synthesis: An exciting and relatively new frontier for pyrimidinone chemistry is its application in photoredox catalysis. acs.org Certain pyrimidinone derivatives and related fused heterocyclic systems are being explored as organic photoredox catalysts. researchgate.net These metal-free catalysts can be activated by light to facilitate a variety of chemical transformations in a more sustainable and environmentally friendly manner. acs.org This approach is being used to forge complex carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of pharmaceuticals and other fine chemicals. acs.org Research in this area focuses on designing new pyrimidinone-based catalysts with tailored photophysical and electrochemical properties to drive challenging chemical reactions under mild conditions. researchgate.net

Materials Science and Supramolecular Chemistry: The inherent ability of pyrimidinones to form predictable hydrogen bonds is being harnessed in the field of materials science and supramolecular chemistry. acs.org Researchers are exploring how these directed intermolecular interactions can be used to construct well-ordered, self-assembling systems. This could lead to the development of novel "smart" materials, such as liquid crystals, gels, and porous organic frameworks with applications in electronics, sensing, and gas storage. The study of how substituents on the pyrimidinone ring influence these self-assembly processes is a key area of investigation. acs.org

Photochemistry and DNA Damage: The photochemical properties of pyrimidinones are also a subject of fundamental research, particularly in the context of DNA photolesions. nih.govrsc.org Understanding how these molecules behave upon exposure to UV light is crucial for elucidating the mechanisms of DNA damage and repair. This research has implications for photobiology and the development of photochemotherapy agents. rsc.org

The following table summarizes these emerging research frontiers:

| Research Frontier | Focus Area | Potential Impact |

| Medicinal Chemistry | Development of novel kinase inhibitors, antimicrobials, anti-inflammatory, and antiviral agents. nih.govmdpi.comgsconlinepress.comnih.gov | New treatments for cancer, infectious diseases, and inflammatory conditions. |